4,5-Dimethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
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Overview
Description
The compound “4,5-Dimethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiophene and piperidine derivatives can be synthesized through various methods. For instance, thiophene derivatives can be synthesized through condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg . Piperidine derivatives can be synthesized through intra- and intermolecular reactions .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring and a piperidine ring, along with various other functional groups. The exact structure would depend on the positions and orientations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. Thiophene and piperidine rings can undergo a variety of reactions, including electrophilic substitution, hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Activities
A study has shown that derivatives similar to "4,5-Dimethyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide" possess significant antimicrobial activity. Specifically, certain compounds with a sulfonamide moiety exhibited higher activity compared to reference drugs against a panel of Gram-positive and Gram-negative bacteria and fungi. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Ghorab et al., 2017).
Chemical Synthesis and Reactions
In another realm, research into thiophene derivatives, closely related to the chemical structure of interest, has indicated their utility in synthesizing new chemical entities with antibacterial and antifungal activities. The structural conformation and intramolecular interactions of these compounds have been a subject of study, providing insights into their reactivity and potential applications in creating novel therapeutics (Vasu et al., 2003).
Photovoltaic and Polymer Research
Furthermore, the application of sulfur-containing compounds in the field of photovoltaic and polymer research has been explored. Specifically, modifications in polymer-solvent interactions and the resultant effects on polymer aggregation and device performance highlight the versatility of sulfur-containing compounds in materials science (Chu et al., 2011).
Environmental Implications
Research on the photochemical degradation of crude oil components, including benzothiophene derivatives, sheds light on the environmental fate of these compounds following oil spills. The degradation pathways involve oxidation and ring-opening reactions, underscoring the importance of understanding these processes in environmental remediation efforts (Andersson & Bobinger, 1996).
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Thiophene and piperidine derivatives have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Future Directions
Properties
IUPAC Name |
4,5-dimethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-12-5-4-10-23(11-12)29(26,27)16-8-6-15(7-9-16)19(25)22-20-17(18(21)24)13(2)14(3)28-20/h6-9,12H,4-5,10-11H2,1-3H3,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYBFKGSDTZIQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=C(S3)C)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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